BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole

COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship

3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole is a precisely substituted pyrazole scaffold where the 4-bromophenyl (3-position) and methylsulfonyl (4-position) groups create a unique pharmacophore geometry essential for COX-2 selectivity (SI=211 in close analogs) and CDK2 dual inhibition (IC50 0.058 µM). Generic substitution patterns ablate activity; this exact regiochemistry is critical. Ideal for synthesizing anti-inflammatory agents with reduced GI toxicity, anticancer dual-targeting candidates, and antibacterial DNA gyrase inhibitors. A privileged building block for focused kinase library generation and lead optimization programs.

Molecular Formula C10H9BrN2O2S
Molecular Weight 301.16 g/mol
Cat. No. B11780004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole
Molecular FormulaC10H9BrN2O2S
Molecular Weight301.16 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
InChIKeyQTXXMWFLRPZLSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole Procurement Guide: A Key Intermediate for COX-2 and Anticancer Scaffolds


3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole is a trisubstituted pyrazole derivative . Its core structure, featuring a pyrazole ring substituted with a 4-bromophenyl group and a methylsulfonyl moiety, is recognized as a privileged scaffold in medicinal chemistry for targeting cyclooxygenase-2 (COX-2) [1] and various kinases [2]. This compound is not a final drug substance but a critical intermediate or core scaffold from which numerous bioactive analogs are synthesized for anti-inflammatory and anticancer applications [3].

Why Not All Methylsulfonyl Pyrazoles Are Interchangeable: The Case for 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole


The specific substitution pattern on the pyrazole ring dramatically alters biological activity and target selectivity, making generic substitution within the methylsulfonyl pyrazole class scientifically unsound. The 4-bromophenyl group at the 3-position and the methylsulfonyl group at the 4-position create a unique pharmacophore geometry. Shifting substituents (e.g., from the 3- to the 1-position of the pyrazole) can completely ablate activity against a desired target [1]. Similarly, replacing the bromine atom with other halogens or substituents can significantly alter potency, selectivity, and pharmacokinetic properties [2]. The data presented below quantify how these specific structural features translate to measurable differences in performance against key therapeutic targets.

Quantitative Differentiation Data for 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole in Targeted Research


Comparative COX-2 Inhibitory Potency: The Impact of a 4-Bromophenyl vs. 4-Chlorophenyl Substituent

In a study on related 1,3-diaryl pyrazoles, a derivative of this scaffold exhibited sub-micromolar COX-2 inhibition. Critically, the bromine substituent on the phenyl ring is known to enhance potency compared to its chloro-analog. Data from similar series show that the 4-bromophenyl derivative achieves an IC50 of 0.059 µM, which is approximately 1.3-fold more potent than the 4-chlorophenyl derivative (IC50 = 0.079 µM) in the same COX-2 inhibition assay [1].

COX-2 Inhibition Anti-inflammatory Structure-Activity Relationship

Selectivity Index Advantage: 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole vs. Standard NSAIDs

The selectivity for COX-2 over COX-1 is a critical parameter for anti-inflammatory drug safety. A close analog of this compound, bearing the 4-bromophenyl group, demonstrates a high COX-2 Selectivity Index (SI) of 211. While lower than the highly selective drug celecoxib (SI = 312), this SI is substantially higher than non-selective NSAIDs like indomethacin (SI = 1.25), and comparable to or better than other advanced COX-2 inhibitors under development [1].

COX-2 Selectivity Therapeutic Index Drug Safety

Antiproliferative Potency in Breast Cancer: Impact of the Pyrazole Substitution Pattern

The specific substitution pattern of 3-(4-bromophenyl)-4-(methylsulfonyl)-1H-pyrazole is crucial for its anticancer activity. In a study of 1,3,4-triaryl pyrazoles, the 4-bromophenyl containing derivative (compound 5a) displayed an IC50 of 1.75 µM against the MCF-7 breast cancer cell line. This is significantly more potent than its close analog where the methylsulfonyl group is moved to a different position on the pyrazole ring (compound 6c, IC50 = 9.58 µM), a >5-fold difference in potency [1].

Anticancer MCF-7 Cells Cytotoxicity

Antibacterial Potency: The 4-Bromophenyl Group as a Critical Determinant for DNA Gyrase Inhibition

A derivative of the core scaffold, N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (compound 3k), demonstrates potent inhibition of bacterial DNA gyrase, with an IC50 of 0.15 µg/mL against Staphylococcus aureus and 0.25 µg/mL against Bacillus subtilis. Structure-activity relationship (SAR) studies within this series confirm that the 4-bromophenyl group is a key pharmacophore for this antibacterial activity, and its replacement or removal significantly reduces potency [1].

Antibacterial DNA Gyrase S. aureus

High-Value Research and Development Applications for 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole


Scaffold for Next-Generation Selective COX-2 Inhibitors with Improved Safety Profiles

This compound serves as an ideal starting scaffold for medicinal chemists aiming to develop new anti-inflammatory agents with a better safety profile than traditional NSAIDs. The established COX-2 selectivity (SI = 211 for a close analog) [1] provides a foundation for designing compounds that minimize gastrointestinal toxicity, a common limitation of non-selective COX inhibitors. Researchers can leverage the 4-bromophenyl and methylsulfonyl groups as anchor points for further optimization.

Dual-Targeting Anticancer Agent Development (COX-2 and CDK2)

The core structure has demonstrated potent dual inhibitory activity against COX-2 and CDK2, two enzymes implicated in cancer progression [1]. A derivative exhibited an IC50 of 0.058 µM against COX-2 and 0.614 µM against CDK2 [2]. This dual-targeting potential makes 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole a valuable intermediate for synthesizing novel anticancer agents that may overcome resistance mechanisms seen with single-target therapies.

Building Block for Potent Antibacterial Agents Targeting DNA Gyrase

Derivatization of this pyrazole core, specifically at the 5-position, yields compounds with potent activity against bacterial DNA gyrase (IC50 of 0.15 µg/mL against S. aureus) [3]. This application scenario is particularly relevant for research programs focused on combating antibiotic-resistant bacteria. The 4-bromophenyl group is essential for this activity, making the compound a key intermediate in the synthesis of new antibacterial candidates.

Precursor for Kinase Inhibitor Libraries in Oncology Research

The pyrazole core is a well-known kinase inhibitor scaffold. As demonstrated in a study using 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, this specific substitution pattern is an excellent precursor for generating diverse libraries of trisubstituted pyrazoles [4]. These libraries can be screened against a wide array of kinases, including B-Raf, which are critical targets in oncology. Procurement of this specific building block enables the rapid generation of focused compound libraries for hit identification and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-4-(methylsulfonyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.